2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane
Description
2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane is a cyclic acetal derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a 4-iodobutyl chain at the 2-position. This compound belongs to a broader class of 5,5-dimethyl-1,3-dioxane derivatives, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and materials science. Its iodine substituent enhances reactivity in nucleophilic substitutions, making it valuable for constructing complex molecules .
Properties
IUPAC Name |
2-(4-iodobutyl)-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IO2/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUSAQYSJHDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694748 | |
| Record name | 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402480-06-2 | |
| Record name | 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The 5,5-dimethyl-1,3-dioxane scaffold is highly modular, with variations in substituents at the 2-position significantly altering chemical and physical properties. Key analogs include:
Key Observations :
- Halogenated Derivatives : Iodo and bromo analogs (e.g., 2-(4-iodobutyl) and 2-(3-bromopropyl)) exhibit enhanced electrophilicity, favoring SN2 reactions. The iodine atom’s larger size and lower electronegativity compared to bromine may reduce reaction activation energy .
- Aromatic Substitutions : Phenyl or dichlorophenyl groups (e.g., 2-(2,4-dichlorophenyl)) introduce steric bulk and π-π interactions, impacting solubility and biological activity .
- Aliphatic Aldehydes : The butanal substituent in 5,5-dimethyl-1,3-dioxane-2-butanal enables carbonyl-based reactions, such as condensations, for drug synthesis .
Comparative Reaction Yields :
Physicochemical Properties
- Thermal Stability : Quantum chemical studies indicate that 5,5-dimethyl-1,3-dioxane derivatives require activation energies of ~19–21 kcal/mol for isomerization, suggesting stability below 200°C .
- Solubility : Aliphatic derivatives (e.g., 2-iodobutyl) are more soluble in polar aprotic solvents (DMF, acetone) than aromatic analogs .
- Reactivity : Iodine’s polarizable nature enhances nucleophilic substitution rates compared to bromine or chlorine analogs .
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